Cas no 102607-41-0 (3-Isopropyl-7-methyl-8-(4-methyl-3-pentenyl)-1,2-naphthalenedione)
102607-41-0 structure
Product Name:3-Isopropyl-7-methyl-8-(4-methyl-3-pentenyl)-1,2-naphthalenedione
CAS No:102607-41-0
MF:C20H24O2
MW:296.403366088867
CID:190204
PubChem ID:372741
Update Time:2025-09-28
3-Isopropyl-7-methyl-8-(4-methyl-3-pentenyl)-1,2-naphthalenedione Chemical and Physical Properties
Names and Identifiers
-
- 1,2-Naphthalenedione,7-methyl-3-(1-methylethyl)-8-(4-methyl-3-penten-1-yl)-
- 4,5-seco-5,10-friedo-Abieta-3,5(10),6,8,13-pentaene-11,12-dione
- Saprorthoquinone
- 1,2-Naphthalenedione,7-methyl-3-(1-methylethyl)-8-(4-methyl-3-pentenyl)- (9CI)
- NSC 648341
- Saprothoquinone
- NSC648341
- 3-Isopropyl-7-methyl-8-(4-methyl-3-pentenyl)-1,2-naphthalenedione
- 7-methyl-8-(4-methylpent-3-enyl)-3-propan-2-ylnaphthalene-1,2-dione
- NCI60_016773
- 3-isopropyl-7-methyl-8-(4-methylpent-3-enyl)naphthalene-1,2-dione
- 3-Isopropyl-7-methyl-8-(4-methyl-3-pentenyl)-1,2-dihydronaphthalene-1,2-dione
- 1,2-Naphthalenedione, 7-methyl-3-(1-methylethyl)-8-(4-methyl-3-penten-1-yl)-
- 3-Isopropyl-7-méthyl-8-(4-méthyl-3-pentén-1-yl)-1,2-naphtalènedione
- 3-Isopropyl-7-methyl-8-(4-methyl-3-penten-1-yl)-1,2-naphthalenedione
- 3-Isopropyl-7-methyl-8-(4-methyl-3-penten-1-yl)-1,2-naphthalindion
- 7-methyl-8-(4-methylpent-3-en-1-yl)-3-(propan-2-yl)naphthalene-1,2-dione
- AC1L85D8
- AC1Q6HYE
- AG-L-08802
- AGN-PC-0JQMCI
- CHEMBL328673
- CTK5J8891
- FS-7560
- NSC-648341
- CS-0634296
- AKOS040763458
- BDBM50606780
- HY-N10687
- 102607-41-0
- DA-77681
- 3-Isopropyl-7-methyl-8-(4-methylpent-3-en-1-yl)naphthalene-1,2-dione
-
- Inchi: 1S/C20H24O2/c1-12(2)7-6-8-16-14(5)9-10-15-11-17(13(3)4)19(21)20(22)18(15)16/h7,9-11,13H,6,8H2,1-5H3
- InChI Key: FWJDKZSXXFWHPR-UHFFFAOYSA-N
- SMILES: O=C1C(C(=CC2=CC=C(C)C(CC/C=C(\C)/C)=C21)C(C)C)=O
Computed Properties
- Exact Mass: 296.17772
- Monoisotopic Mass: 296.178
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 506
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.2
- Topological Polar Surface Area: 34.1
Experimental Properties
- Color/Form: Powder
- PSA: 34.14
3-Isopropyl-7-methyl-8-(4-methyl-3-pentenyl)-1,2-naphthalenedione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN6425-5 mg |
Saprorthoquinone |
102607-41-0 | 5mg |
¥5230.00 | 2022-04-26 | ||
| ChemFaces | CFN92169-5mg |
Saprorthoquinone |
102607-41-0 | >=98% | 5mg |
$498 | 2021-07-22 | |
| TargetMol Chemicals | TN6425-5 mg |
Saprorthoquinone |
102607-41-0 | 98% | 5mg |
¥ 6,560 | 2023-07-10 | |
| TargetMol Chemicals | TN6425-1 mL * 10 mM (in DMSO) |
Saprorthoquinone |
102607-41-0 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 6660 | 2023-09-15 | |
| ChemFaces | CFN92169-5mg |
Saprorthoquinone |
102607-41-0 | >=98% | 5mg |
$463 | 2023-09-19 | |
| TargetMol Chemicals | TN6425-5mg |
Saprorthoquinone |
102607-41-0 | 5mg |
¥ 6560 | 2024-07-19 | ||
| A2B Chem LLC | AE28100-5mg |
Saprorthoquinone |
102607-41-0 | ≥98% | 5mg |
$970.00 | 2024-04-20 | |
| TargetMol Chemicals | TN6425-1 ml * 10 mm |
Saprorthoquinone |
102607-41-0 | 1 ml * 10 mm |
¥ 6660 | 2024-07-19 |
3-Isopropyl-7-methyl-8-(4-methyl-3-pentenyl)-1,2-naphthalenedione Related Literature
-
Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
-
Raktani Bikshapathi,Sai Prathima Parvathaneni,Vaidya Jayathirtha Rao Green Chem., 2017,19, 4446-4450
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